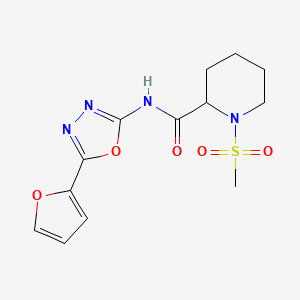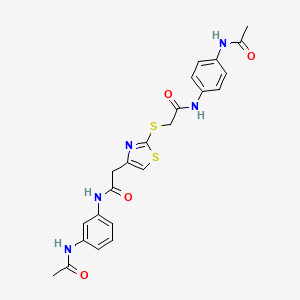
N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that belongs to a class of bioactive molecules with potential antitumor activity. This class of compounds has been studied for their effectiveness against various cancer cell lines, including those resistant to other forms of treatment .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aminobenzoic acid with amino thiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic ring systems to produce the final compounds. Microwave irradiation and the use of polyphosphoric acid are common in these syntheses, indicating a need for controlled conditions to achieve the desired products .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. These compounds often crystallize in monoclinic space groups and have specific unit cell dimensions. Theoretical computations using density functional theory (DFT) help to understand the electrophilic nature of these molecules and their interactions with DNA bases, indicating a potential mechanism of action .
Chemical Reactions Analysis
The chemical activity of these compounds can be described by their interactions with DNA bases, where they can act as electron acceptors or donors. This charge transfer is crucial for their biological activity, particularly their antitumor properties. The reactivity with DNA bases suggests a possible mechanism by which these compounds exert their effects on cancer cells .
Physical and Chemical Properties Analysis
Compounds in this class have been evaluated for their anti-inflammatory and antioxidant activities, which are important for their overall therapeutic potential. They exhibit good efficacy in various assays, such as DPPH radical scavenging and lipid peroxide inhibition. The thermodynamic properties of these compounds have also been studied, revealing relationships between these properties and temperature, which could be important for their stability and storage .
Applications De Recherche Scientifique
Antimicrobial Activity
- A study by Singh and Vedic (2015) synthesized a series of compounds similar to the one you're interested in and tested their antimicrobial activity. They found these compounds exhibited notable activity against different bacteria and fungi, which suggests potential applications in antimicrobial therapies (Singh & Vedic, 2015).
Optoelectronic Properties
- Research by Camurlu and Guven (2015) involved synthesizing thiazole-containing monomers related to your compound and investigating their optoelectronic properties. This study has implications for the development of materials with specific electronic and optical characteristics (Camurlu & Guven, 2015).
Antitumor Activity
- Yurttaş, Tay, and Demirayak (2015) synthesized derivatives using a structure similar to the compound and evaluated their antitumor activity. Some of these compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Anticancer Agents
- A study by Evren et al. (2019) synthesized and investigated thiazole derivatives for their anticancer activity. They reported that certain derivatives showed high selectivity and significant apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).
Hemolytic Activity
- Research by Gul et al. (2017) involved the synthesis of oxadiazole compounds, which are closely related to the compound of interest, and their evaluation for antimicrobial and hemolytic activity. They found these compounds to be active against selected microbial species and showed less toxicity (Gul et al., 2017).
Anti-Inflammatory Activity
- A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and tested them for anti-inflammatory activity. Several derivatives showed significant activity, indicating potential use in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Anti-Diabetic Agents
- Research by Abbasi et al. (2020) synthesized bi-heterocyclic compounds related to your compound and evaluated them for anti-diabetic potential. The study indicated that most compounds exhibited potent inhibitory potential against α-glucosidase enzyme, suggesting their use as anti-diabetic agents (Abbasi et al., 2020).
Propriétés
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-22(32)13-34-23-28-20(12-33-23)11-21(31)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULSBRTZHTNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)
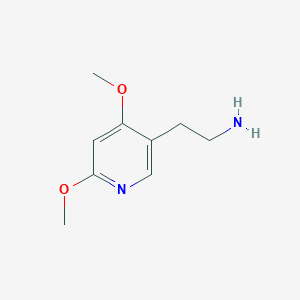
![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)
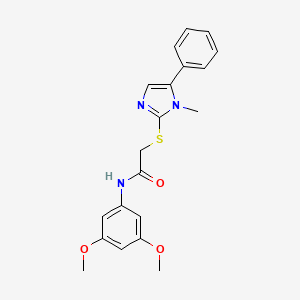
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
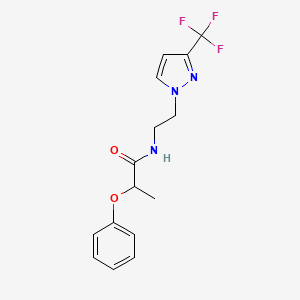
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)
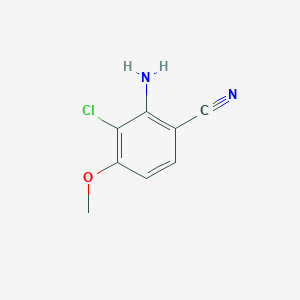

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)
![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)
